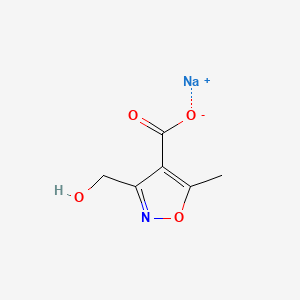
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a sodium ion, a hydroxymethyl group, and a carboxylate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the reaction of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the sodium ion is introduced to form the sodium salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various metal salts of the compound.
Scientific Research Applications
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The hydroxymethyl and carboxylate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The parent compound without the sodium ion.
Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate derivatives: Compounds with different substituents on the oxazole ring.
Uniqueness
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the sodium ion. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H6NNaO4 |
|---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
sodium;3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c1-3-5(6(9)10)4(2-8)7-11-3;/h8H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
JYILFVPRDPIHCW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NO1)CO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















